molecular formula C24H28BrNO3 B11108692 4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate

4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate

Cat. No.: B11108692
M. Wt: 458.4 g/mol
InChI Key: SXVJEJOSTGDIRQ-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE is an organic compound with the molecular formula C24H28BrNO3 It is a complex molecule that features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a benzoate moiety substituted with a 2-bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(TERT-BUTYL)CYCLOHEXYL 4-[(2-BROMOBENZOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, allows for various substitution reactions, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C24H28BrNO3

Molecular Weight

458.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-[(2-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C24H28BrNO3/c1-24(2,3)17-10-14-19(15-11-17)29-23(28)16-8-12-18(13-9-16)26-22(27)20-6-4-5-7-21(20)25/h4-9,12-13,17,19H,10-11,14-15H2,1-3H3,(H,26,27)

InChI Key

SXVJEJOSTGDIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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